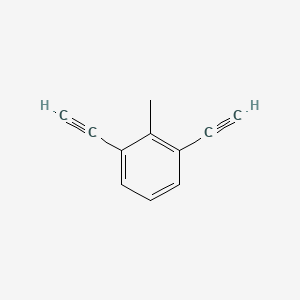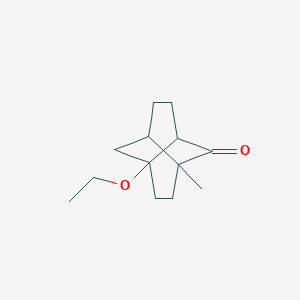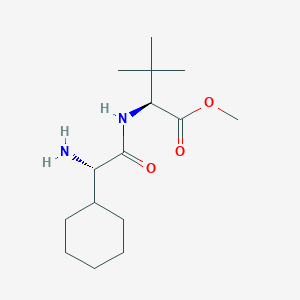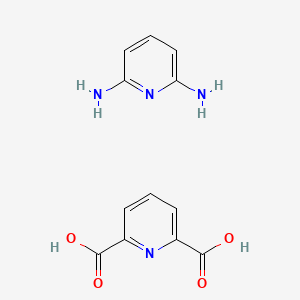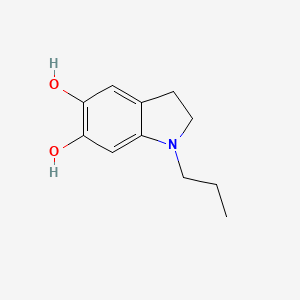![molecular formula C5H12O2S2 B14243015 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL CAS No. 511532-16-4](/img/structure/B14243015.png)
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL is a useful research compound. Its molecular formula is C5H12O2S2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL can be synthesized through several methods:
Method 1: Reacting 2-chloroethanol with sodium sulfide to produce 2-mercaptoethanol, which is then reacted with 2-chloropropanol to yield the desired compound[][1].
Method 2: Reacting ethylene glycol with hydrogen sulfide to produce 2-mercaptoethanol, which is then further reacted to form this compound[][1].
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimized reaction conditions to maximize yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Simpler thiol derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer and rubber synthesis.
Biology: Acts as a stabilizer for dyes and pigments.
Medicine: Investigated for its potential use as a disinfectant and antimicrobial agent.
Industry: Utilized as an additive to prevent microbial growth in various products[][1].
Wirkmechanismus
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL involves its functional groups:
Thiol Group: The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and other biological molecules.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
2-[(2-Hydroxyethyl)sulfanyl]ethan-1-ol: A compound with similar functional groups, used in various chemical applications.
Eigenschaften
CAS-Nummer |
511532-16-4 |
|---|---|
Molekularformel |
C5H12O2S2 |
Molekulargewicht |
168.3 g/mol |
IUPAC-Name |
1-(2-hydroxyethylsulfanyl)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12O2S2/c6-1-2-9-4-5(7)3-8/h5-8H,1-4H2 |
InChI-Schlüssel |
KVFLEGRBTUDZRD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(CS)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



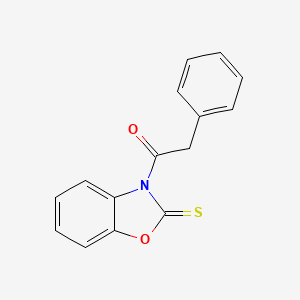

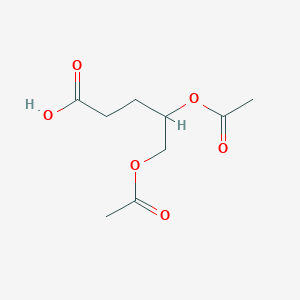
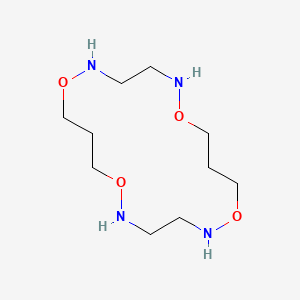
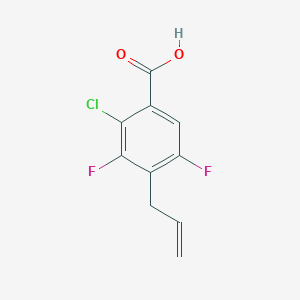
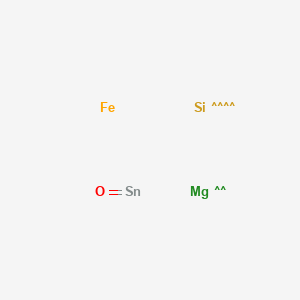
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
